

An In-depth Guide to the Pharmacodynamics of JNJ-64619178 (Onametostat)

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial topic specified "**JNJ4796**." Based on comprehensive searches, this appears to be a typographical error. The available scientific literature points overwhelmingly to JNJ-64619178 (also known as Onametostat), a potent and selective PRMT5 inhibitor. This guide will focus on the pharmacodynamics of JNJ-64619178.

Introduction: PRMT5 as a Therapeutic Target

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a vital role in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1][2][3]

PRMT5 forms a complex with the Methylosome Protein 50 (MEP50) to become catalytically active.[1][2] This complex is the primary machinery for sDMA in the cell. A key function of the PRMT5/MEP50 complex is the methylation of Sm proteins (SmD1/3), which are core components of the spliceosome.[1][4] Proper spliceosome assembly and function are essential for pre-mRNA splicing.

In oncology, PRMT5 is a compelling therapeutic target. It is frequently overexpressed in a wide range of human cancers, including solid tumors and hematological malignancies, and its elevated levels often correlate with poor patient survival.[1][2][3][5] By promoting aberrant RNA



splicing and other oncogenic processes, PRMT5 contributes to tumor initiation, progression, and therapeutic resistance.[6]

Overview of JNJ-64619178

JNJ-64619178 is a potent, selective, and orally bioavailable small-molecule inhibitor of PRMT5. [2][7] It has been investigated in clinical trials for patients with advanced solid tumors, non-Hodgkin's lymphoma (NHL), and lower-risk myelodysplastic syndromes.[6][8] Its unique mechanism of action and favorable pharmacological properties have led to robust anti-tumor activity in preclinical models.[1][6]

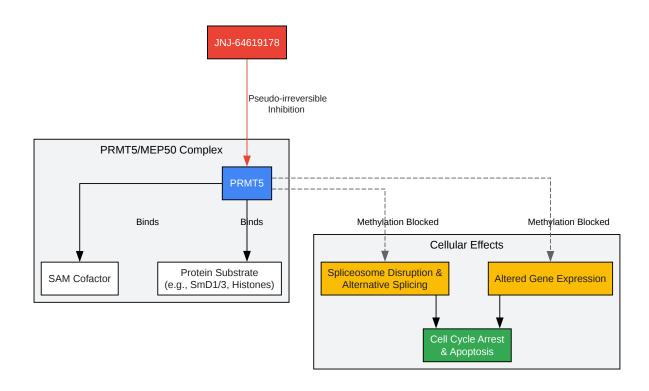
Mechanism of Action

JNJ-64619178 exhibits a distinct and potent mode of inhibition. It simultaneously occupies both the S-adenosylmethionine (SAM) cofactor-binding pocket and the protein substrate-binding pocket of PRMT5.[1][2][6][7] This dual-binding mechanism traps the PRMT5/MEP50 complex in a catalytically inactive state.[7][9]

A key pharmacodynamic feature of JNJ-64619178 is its slow off-rate binding kinetics, which results in a prolonged, pseudo-irreversible inhibition of PRMT5.[1][7] This long residence time enables potent and sustained target engagement, even with intermittent dosing, leading to dose-dependent cancer cell death.[1][6][7] The downstream consequences of PRMT5 inhibition include:

- Inhibition of Splicing: By preventing the methylation of Sm proteins, JNJ-64619178 disrupts spliceosome assembly, leading to an increase in alternative splicing events and intron retention.[1][6] This is considered a primary driver of its anti-tumor effects.
- Modulation of Gene Expression: Inhibition of histone methylation (e.g., on H2A, H3, H4)
 alters the epigenetic landscape, modulating the expression of genes involved in cellular
 proliferation.[2]
- Cell Cycle Arrest and Apoptosis: The disruption of essential cellular processes ultimately leads to cell cycle arrest and apoptosis in sensitive cancer cells.[3][10]





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Caption: Mechanism of action for JNJ-64619178 targeting the PRMT5/MEP50 complex.

Preclinical Pharmacodynamics

JNJ-64619178 has demonstrated potent and broad anti-tumor activity across a diverse range of preclinical cancer models.

In Vitro Activity

The compound potently inhibits the PRMT5/MEP50 complex and displays strong antiproliferative activity in various cancer cell lines.



Parameter	Value / Observation	Source	
Biochemical IC ₅₀	0.14 nM vs. PRMT5/MEP50 complex	[11]	
Selectivity	>80% inhibition of PRMT5 at 10 µM; <15% inhibition of other methyltransferases.	<15% inhibition of other [6][9]	
Cellular Potency	GI ₅₀ values of 0.4 to 1.9 nM in sensitive lung cancer cell lines (NCI-H520, HCC-78, NCI- H1048, A427).	[6]	
PD Marker Modulation	>50% reduction in dimethylated SmD1/3 at 1 nM after 48 hours in NCI-H1048 cells.	[6]	
Higher sensitivity in AML Sensitivity Correlation samples with splicing factor mutations.		[6]	

In Vivo Activity

Oral administration of JNJ-64619178 leads to significant tumor growth inhibition and regression in multiple xenograft models. Its favorable pharmacokinetic properties, including moderate oral bioavailability (36% in mice), contribute to its in vivo efficacy.[6]



Model Type	Dose & Schedule	Efficacy Result	Source
Lung Cancer PDX	10 mg/kg, QD	Increased splicing events; efficacy not correlated with splicing factor mutations in solid tumors.	[6]
SCLC/NSCLC Xenografts	1-10 mg/kg, QD	Dose-dependent tumor growth inhibition (up to 99%) and regression.	[1][3][4]
AML Xenograft	1-10 mg/kg, QD	Up to 99% tumor growth inhibition in a disseminated model.	[3][4]
Sustained Activity	1-10 mg/kg, QD	Continued inhibition of tumor regrowth for weeks after dosing cessation.	[1][3][4]

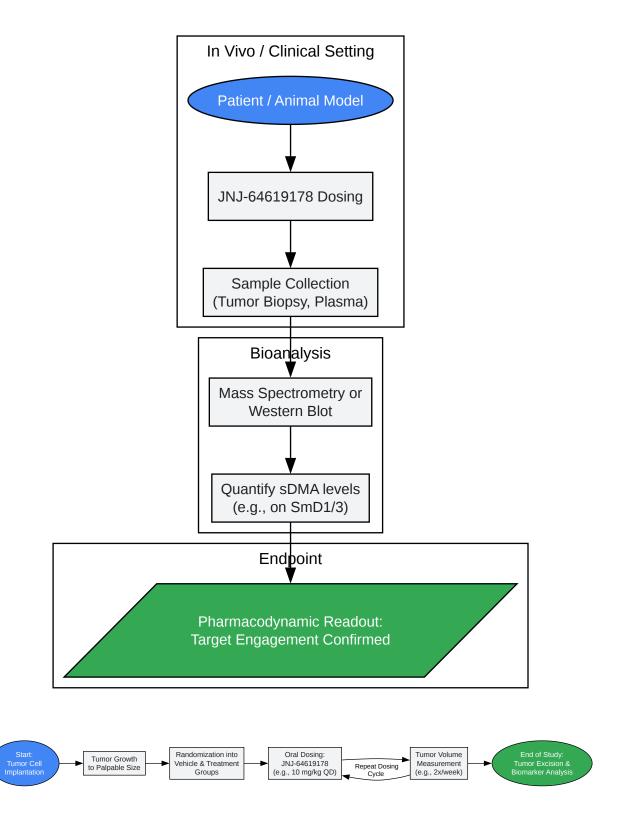
Pharmacodynamic Biomarkers

The primary pharmacodynamic (PD) biomarker for JNJ-64619178 is the level of symmetric dimethylarginine (sDMA), particularly on SmD1/3 proteins.

- Tumor Tissue: Inhibition of SmD1/3 dimethylation in tumor xenografts serves as a direct marker of target engagement in the tissue of interest.[1][4][6]
- Surrogate Tissues: Robust target engagement has been demonstrated in clinical trials by measuring the reduction of total sDMA in plasma, which serves as a minimally invasive surrogate for assessing biological activity.[4][7][12]

Importantly, while the reduction in sDMA is a reliable marker of target engagement, the degree of reduction does not directly correlate with cancer cell sensitivity or clinical response.[6][7]





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